An In-depth Technical Guide to 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 582300-58-1)
An In-depth Technical Guide to 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 582300-58-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical exploration of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. As a senior application scientist, my objective is to present this guide not as a mere compilation of data, but as a strategic resource for fellow researchers in the field of medicinal chemistry and drug discovery. The 2-pyridone scaffold is a cornerstone in the development of novel therapeutics, and this particular derivative, with its unique substitution pattern, presents a compelling case for investigation. This document is structured to provide a deep dive into its synthesis, properties, and potential applications, with a focus on the underlying scientific principles and practical experimental considerations.
Section 1: Compound Profile and Significance
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, identified by the CAS number 582300-58-1, is a heterocyclic compound belonging to the 2-pyridone class.[1][2] Its structure is characterized by a pyridine ring bearing a chloro substituent at the 4-position, a methyl group at the 6-position, a cyano group at the 3-position, and an oxo group at the 2-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate and a potential pharmacophore in its own right.
The significance of this compound lies in its structural similarity to a class of molecules that have shown promise as inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5][6] Therefore, the exploration of novel p38 MAPK inhibitors is an active and important area of drug discovery. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been identified as a promising starting point for the development of such inhibitors.[3]
Chemical Structure:
Caption: Chemical structure of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Section 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
| Property | Value | Source |
| CAS Number | 582300-58-1 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to off-white solid | --- |
| Melting Point | 295-297 °C (for a related compound) | [7] |
| Boiling Point | Not available | --- |
| Solubility | Soluble in DMSO and DMF | --- |
| Purity | >95% (commercially available) | [1] |
Section 3: Synthesis and Experimental Protocols
The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved through various synthetic routes. A common and efficient method is a one-pot multicomponent reaction.[3] This approach is favored for its atom economy, reduced reaction times, and simplified purification procedures.
Conceptual Synthesis Pathway
A plausible and efficient synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves a multicomponent reaction of an appropriate β-ketoester, an aldehyde, a nitrile-containing active methylene compound, and an ammonium salt as the nitrogen source.
Caption: Conceptual one-pot synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
This protocol is a representative procedure adapted from the synthesis of structurally similar 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and should be optimized for the specific synthesis of the title compound.[3]
Materials:
-
Ethyl 4-chloroacetoacetate
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Acetaldehyde
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Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-chloroacetoacetate (1 equivalent), acetaldehyde (1.2 equivalents), and malononitrile (1 equivalent) in absolute ethanol.
-
Addition of Catalyst: To the stirred solution, add ammonium acetate (4 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Neutralization (if necessary): If the filtrate is acidic, neutralize it with a saturated solution of sodium bicarbonate and check for any further precipitation.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively environmentally benign. Its boiling point allows for a suitable reaction temperature for this condensation reaction.
-
Ammonium Acetate as Catalyst and Nitrogen Source: Ammonium acetate serves as both a catalyst and the source of the nitrogen atom for the pyridine ring. The acetate anion acts as a base to facilitate the initial Knoevenagel condensation.
-
Excess Ammonium Acetate: Using an excess of ammonium acetate helps to drive the reaction to completion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps.
-
Aqueous Work-up: Pouring the reaction mixture into water precipitates the organic product, which is typically poorly soluble in water, allowing for easy separation from the water-soluble reactants and byproducts.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high purity of the final product.
Section 4: Potential Application - p38α MAP Kinase Inhibition
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been identified as a promising framework for the development of p38α MAP kinase inhibitors.[3] p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and stress.[4][5]
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the inflammatory response. Upon activation by various extracellular stimuli, such as cytokines (e.g., TNF-α, IL-1β) and cellular stress, a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Mechanism of Inhibition
While the precise binding mode of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to p38α MAPK has not been experimentally determined, it is hypothesized to act as an ATP-competitive inhibitor. This means it likely binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and thus inhibiting the phosphorylation of downstream substrates. The various functional groups on the pyridine ring are expected to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site of p38α MAPK.
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The following information is based on available safety data for this compound and related structures.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Section 6: Future Directions and Conclusion
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile represents a promising starting point for the development of novel therapeutic agents, particularly in the area of p38 MAPK inhibition. Further research is warranted in several key areas:
-
Synthesis Optimization: Development of a robust and scalable synthesis protocol is crucial for further investigation.
-
Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to confirm its inhibitory activity against p38α MAPK and to assess its efficacy in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyridine ring will be essential to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed biochemical and structural studies are required to elucidate the precise binding mode and mechanism of inhibition.
References
-
Azuma, Y., et al. (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Journal of Heterocyclic Chemistry, 40(5), 849-854. [Link]
-
Mbalaviele, G., & Monahan, J. B. (2008). Mechanisms of the joint-protective effects of p38 MAPK inhibitors in rodent arthritis. Expert Opinion on Drug Discovery, 3(2), 163-172. [Link]
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1581-1582. [Link]
-
Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565. [Link]
-
Lee, J. C., & Young, P. R. (1996). Role of p38 MAP kinase in inflammation. Medicinal Research Reviews, 16(2), 131-145. [Link]
-
Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAPK pathway for the treatment of Alzheimer's disease. Neuropharmacology, 58(3), 561-568. [Link]
-
Macías, M. A., et al. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 46(38), 18456-18466. [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1H NMR 1 6 13C{1H} NMR. Retrieved from [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the changes in chemical shifts and appearance of two doublets after successful reaction between 5 and Ag2O to get dinuclear Ag-NHC complex 11. Retrieved from [Link]
-
Joseph-Nathan, P., et al. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(11), 937-941. [Link]
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the joint-protective effects of p38 MAPK inhibitors in rodent arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
